2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Overview
Description
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNO . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride has been analyzed in various studies . The exact details of the molecular structure analysis are not available in the search results.Physical And Chemical Properties Analysis
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride has a molecular weight of 135.59 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 and a complexity of 84.1 . Its exact mass and monoisotopic mass are 135.0450916 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
Synthesis and Structural Diversity
2-Oxa-5-azabicyclo[4.1.0]heptane and its derivatives have been explored extensively in scientific research for their potential in synthesizing structurally diverse and bioactive compounds. Garsi et al. (2022) developed a synthetic approach to create disubstituted derivatives of 2-oxa-5-azabicyclo[2.2.1]heptanes, offering a platform for the synthesis of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022). Similarly, Sladojevich et al. (2008) described a strategy to synthesize novel scaffolds based on the 2-oxa-5-azabicyclo[4.1.0]heptane structure, highlighting its potential in constructing diversified libraries of compounds (Sladojevich et al., 2008).
Anti-Tumor Activity
A significant area of research for 2-oxa-5-azabicyclo[4.1.0]heptane derivatives involves exploring their potential as anti-tumor agents. Singh and Micetich (2003) reported the synthesis of oxapenam derivatives showing promising antitumor activity, with some compounds exhibiting strong cytotoxicity against specific cell lines (Singh & Micetich, 2003).
Medicinal Chemistry and Drug Design
The synthesis of bridged bicyclic morpholine amino acids using 2-oxa-5-azabicyclo[4.1.0]heptane is a key focus in medicinal chemistry. Kou et al. (2017) synthesized novel morpholine amino acids that could serve as compact modules in medicinal chemistry to potentially modulate the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Cycloisomerization and Chemical Synthesis
Research by Miege et al. (2010) demonstrated the gold-catalyzed cycloisomerization of specific compounds to synthesize 3-oxa- and 3-azabicyclo[4.1.0]heptanes, which are useful in the synthesis of diverse chemical structures (Miege et al., 2010).
Cysteine Protease Inhibitors
In the field of enzyme inhibition, Zhou et al. (2002) designed and synthesized 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives as inhibitors for cysteine proteases, demonstrating their potential in therapeutic applications (Zhou et al., 2002).
Conformational Analysis and Stereochemistry
The conformational variety and stereochemistry of 2-oxa-5-azabicyclo[4.1.0]heptane derivatives are crucial for their application in drug design. Studies like that of Rowicki et al. (2019) provided insights into the conformational analysis of these compounds, important for understanding their interaction with biological targets (Rowicki et al., 2019).
properties
IUPAC Name |
2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXYMAXTOFOAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354952-28-5 | |
Record name | 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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